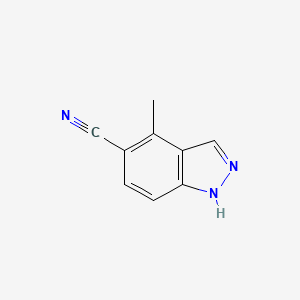

4-methyl-1H-indazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFGGTZDIPNTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629068 | |

| Record name | 4-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478837-29-5 | |

| Record name | 4-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 4 Methyl 1h Indazole 5 Carbonitrile

Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C5 position is a versatile functional group that can undergo various transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions provide pathways to introduce different functional groups such as amides, carboxylic acids, and amines.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group offers a direct route to carboxamides and carboxylic acids. The reaction can be performed under either acidic or basic conditions, with the reaction outcome often depending on the stringency of the conditions. organicchemistrytutor.com

Under acidic conditions, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid or sulfuric acid. commonorganicchemistry.comchemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. organicchemistrytutor.comlibretexts.org This initially forms a protonated amide, which can be isolated under mild conditions or can undergo further hydrolysis upon extended heating to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. commonorganicchemistry.comchemguide.co.uk The hydroxide ion acts as a potent nucleophile, directly attacking the carbon atom of the nitrile. libretexts.org This process initially forms the amide, which can often be isolated if milder reaction conditions are employed. organicchemistrytutor.com Under more vigorous conditions (e.g., higher temperatures or prolonged reaction times), the amide intermediate is further hydrolyzed to the carboxylate salt. organicchemistrytutor.comchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk

| Reaction Type | Reagents | Typical Conditions | Primary Product |

|---|---|---|---|

| Acidic Hydrolysis (Partial) | Concentrated H₂SO₄, H₂O | Moderate temperature | Carboxamide |

| Acidic Hydrolysis (Complete) | Aqueous HCl or H₂SO₄ | Heat/Reflux | Carboxylic Acid |

| Basic Hydrolysis (Partial) | Aqueous NaOH or KOH, H₂O₂ | Mild conditions | Carboxamide |

| Basic Hydrolysis (Complete) | Aqueous NaOH or KOH | Heat/Reflux, followed by acid workup | Carboxylic Acid |

Reduction to Aminomethyl Derivatives

The reduction of the carbonitrile group provides a valuable method for the synthesis of primary amines, specifically aminomethyl derivatives. This transformation can be achieved using various reducing agents, including catalytic hydrogenation and chemical hydrides. wikipedia.org

Catalytic hydrogenation is a widely used and economical method for nitrile reduction. wikipedia.org The reaction is typically carried out under an atmosphere of hydrogen gas using a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to achieve high selectivity for the primary amine and to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, stoichiometric reducing agents can be employed. Reagents like lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆) are effective for the reduction of nitriles to primary amines. wikipedia.org More specialized reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, have been shown to reduce a wide array of aromatic nitriles to their corresponding benzylamines in high yields. nih.govorganic-chemistry.org This method can exhibit chemoselectivity, for instance, reducing a nitrile group in the presence of an ester if the nitrile is activated by an electron-withdrawing substituent. nih.govresearchgate.net

| Method | Reagents | Typical Solvent | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C or PtO₂ | Ethanol, Methanol, Ammonia in Ethanol | Aminomethyl Derivative |

| Metal Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Aminomethyl Derivative |

| Borane Reduction | Diborane (B₂H₆) or Borane-THF complex | Tetrahydrofuran (THF) | Aminomethyl Derivative |

| Aminoborane Reduction | Diisopropylaminoborane, cat. LiBH₄ | Tetrahydrofuran (THF) | Aminomethyl Derivative |

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used for this purpose. libretexts.orgchemistrysteps.com The addition of these reagents to the carbon-nitrogen triple bond results in the formation of an intermediate imine anion (as a magnesium or lithium salt). chemistrysteps.comucalgary.ca This intermediate is stable and does not undergo a second addition of the organometallic reagent. chemistrysteps.com Subsequent aqueous acidic workup hydrolyzes the imine intermediate to yield a ketone. libretexts.orgucalgary.ca This two-step sequence provides an effective method for the synthesis of ketones from nitriles. chemistrysteps.com The reaction has been shown to proceed efficiently even with challenging aliphatic nitriles and under non-conventional conditions, such as in the presence of air and water. nih.govresearchgate.net

| Nucleophile | Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | R-MgX (e.g., CH₃MgBr) | Imine Magnesium Salt | Ketone (e.g., Acetyl derivative) |

| Organolithium Reagent | R-Li (e.g., n-BuLi) | Imine Lithium Salt | Ketone (e.g., Butyryl derivative) |

Reactions at the Indazole Core

The indazole ring system is aromatic and can undergo substitution reactions. The reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the benzene (B151609) portion of the molecule, as well as the inherent reactivity of the pyrazole (B372694) ring.

Electrophilic Aromatic Substitution (e.g., Halogenation)

Indazole itself undergoes electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com For 4-methyl-1H-indazole-5-carbonitrile, the position of substitution is directed by the combined effects of the methyl group, the carbonitrile group, and the pyrazole ring.

The methyl group at C4 is an activating, ortho/para-directing group. wikipedia.org The carbonitrile group at C5 is a deactivating, meta-directing group. organicchemistrytutor.comyoutube.com The pyrazole moiety of the indazole ring also influences the substitution pattern. Generally, electrophilic attack on the benzene ring of indazole is favored over the pyrazole ring. The most reactive position on the unsubstituted indazole ring for electrophilic attack is C5, followed by C3 and C7.

In this specific molecule, the directing effects are as follows:

Methyl group (C4): Directs ortho to C3 and para to C7.

Carbonitrile group (C5): Directs meta to C7.

Pyrazole ring: C3 is a potential site for substitution.

Considering these competing influences, electrophilic substitution is most likely to occur at the C7 position, as it is para to the activating methyl group and meta to the deactivating nitrile group. libretexts.orgnih.gov Indeed, a regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS). nih.gov Halogenation at the C3 position is also a possibility, often occurring under basic conditions. thieme-connect.de

| Reaction | Reagent | Typical Position of Substitution |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C7 or C3 |

| Chlorination | N-Chlorosuccinimide (NCS), Sodium hypochlorite | C3, C5, C7 |

| Iodination | Molecular Iodine (I₂) | C3 |

Nucleophilic Aromatic Substitution on Substituted Indazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, but it requires specific features: a strong electron-withdrawing group to activate the ring and a good leaving group (typically a halogen). mdpi.com The parent this compound does not have a suitable leaving group for a direct SNAr reaction.

However, derivatives of this compound, such as those halogenated at the C3 or C7 positions, would be excellent candidates for SNAr reactions. The electron-withdrawing carbonitrile group at C5 would activate a leaving group at the C7 position toward nucleophilic attack. A halogen at C3 could also be displaced. This two-step strategy—electrophilic halogenation followed by nucleophilic substitution—provides a powerful route to a wide array of functionalized indazoles. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halide. d-nb.info This approach has been demonstrated in the functionalization of fluorinated arylazoindazoles via a selective SNAr reaction. acs.orgacs.org

| Substrate | Nucleophile | Typical Base | Product |

|---|---|---|---|

| 7-Halo-4-methyl-1H-indazole-5-carbonitrile | Amines (R-NH₂) | K₂CO₃, Cs₂CO₃, KOH | 7-Amino derivative |

| 7-Halo-4-methyl-1H-indazole-5-carbonitrile | Alkoxides (R-O⁻) | NaH, K₂CO₃ | 7-Alkoxy derivative |

| 3-Halo-4-methyl-1H-indazole-5-carbonitrile | Thiols (R-SH) | K₂CO₃, Et₃N | 3-Thioether derivative |

Diversification of this compound via Functional Group Interconversions

The chemical architecture of this compound offers two primary sites for synthetic modification: the nitrile group at the C5 position and the pyrazole nitrogens (N1 and N2) of the indazole core. These reactive centers allow for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives for various research applications. Key strategies involve the transformation of the nitrile moiety into other functional groups such as amides, carboxylic acids, and amines, as well as the regioselective substitution at the indazole nitrogen atoms.

Interconversions of the C5-Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can undergo hydrolysis and reduction to yield a variety of important derivatives.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be fully hydrolyzed under heating in acidic conditions to yield the corresponding carboxylic acid. libretexts.org This reaction typically proceeds through an amide intermediate. By carefully controlling the reaction conditions, such as using acid or base catalysis under milder temperatures, the reaction can often be stopped at the intermediate stage to isolate the primary amide. libretexts.org This provides a direct route to 4-methyl-1H-indazole-5-carboxamide, a valuable synthon in its own right, as indazole-3-carboxamides are known to be important pharmacophores. unina.it Complete hydrolysis under more forcing acidic conditions (e.g., heating with aqueous sulfuric acid) would furnish 4-methyl-1H-indazole-5-carboxylic acid. libretexts.orgyoutube.com

Reduction to Primary Amines

The nitrile group can be completely reduced to a primary amine, affording (4-methyl-1H-indazol-5-yl)methanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Other modern reagents, such as diisopropylaminoborane catalyzed by lithium borohydride or ammonia borane, have also proven effective for reducing a wide array of nitriles to primary amines and are noted for their functional group tolerance. organic-chemistry.org This conversion introduces a flexible aminomethyl linker at the C5 position, opening avenues for further derivatization.

Table 1: Potential Transformations of the C5-Nitrile Group

| Starting Material | Product | Transformation | Typical Reagents |

|---|---|---|---|

| This compound | 4-methyl-1H-indazole-5-carboxamide | Partial Hydrolysis | H₂O, Acid or Base Catalyst (controlled conditions) |

| This compound | 4-methyl-1H-indazole-5-carboxylic acid | Full Hydrolysis | H₂SO₄ (aq), Heat |

| This compound | (4-methyl-1H-indazol-5-yl)methanamine | Reduction | 1) LiAlH₄; 2) H₂O |

Derivatization at the Indazole Nitrogen

The indazole ring possesses two nitrogen atoms, leading to the potential for substitution at either the N1 or N2 position. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, presenting a challenge for regioselectivity. nih.govresearchgate.net The outcome of such reactions is highly dependent on the substitution pattern of the indazole ring as well as the specific reaction conditions employed, including the base, solvent, and electrophile. nih.govbeilstein-journals.orgnih.gov

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov This inherent stability can be exploited to favor the formation of N1-alkylated products under conditions that allow for thermodynamic equilibration. nih.gov

Research has shown that the choice of base and solvent plays a critical role in directing the regioselectivity of N-alkylation. For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high selectivity for the N1 position. beilstein-journals.orgresearchgate.net Conversely, employing conditions such as potassium carbonate in dimethylformamide (DMF) may lead to different isomeric ratios. researchgate.net The electronic effects of substituents on the benzene portion of the indazole scaffold also significantly influence the N1/N2 distribution. beilstein-journals.orgnih.gov By carefully selecting the alkylating agent and reaction conditions, it is possible to selectively synthesize either the 1-alkyl-4-methyl-1H-indazole-5-carbonitrile or the 2-alkyl-4-methyl-2H-indazole-5-carbonitrile isomer.

Table 2: Regiocontrol in N-Alkylation of the Indazole Ring

| Starting Material | Product | Regioisomer | Favored Conditions (General) |

|---|---|---|---|

| This compound | 1-Alkyl-4-methyl-1H-indazole-5-carbonitrile | N1-Alkylation | NaH / THF |

| This compound | 2-Alkyl-4-methyl-2H-indazole-5-carbonitrile | N2-Alkylation | Condition-dependent (e.g., K₂CO₃ / DMF may alter selectivity) |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1h Indazole 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-methyl-1H-indazole-5-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectra are fundamental in identifying the number and types of hydrogen atoms present in the molecule. For the parent 1H-indazole, proton signals appear at specific chemical shifts (ppm), with the NH proton showing a characteristic broad signal around 13.04 ppm in DMSO-d₆. chemicalbook.com The aromatic protons of the indazole ring typically resonate between 7.11 and 8.08 ppm. chemicalbook.com In this compound, the introduction of a methyl group at the C4 position and a carbonitrile group at the C5 position significantly influences the chemical shifts of the neighboring protons, providing key data for structural confirmation. The methyl protons would be expected to appear as a singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In indazole and its derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate at distinct chemical shifts. researchgate.netchemicalbook.com For instance, in the parent 1H-indazole, carbon signals are observed in the range of approximately 110 to 140 ppm. chemicalbook.com The presence of the methyl and cyano substituents in this compound will cause predictable shifts in the signals of the C4 and C5 carbons, as well as adjacent carbons, due to electronic effects.

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms within the indazole ring. This can be particularly useful for studying tautomerism, as the chemical shifts of the nitrogen atoms differ significantly between the 1H and 2H tautomeric forms. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Indazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | NH (ppm) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1H-Indazole | DMSO-d₆ | 8.104 | 7.783 | 7.128 | 7.362 | 7.578 | 13.1 | chemicalbook.com |

| 1H-Indazole | CDCl₃ | - | - | - | - | - | - | rsc.org |

Table 2: Representative ¹³C NMR Chemical Shifts for Indazole This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | C3 (ppm) | C3a (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) | Reference |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomerism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the region of 2200-2300 cm⁻¹. The N-H stretching vibration of the indazole ring typically appears as a broad band in the 3100-3500 cm⁻¹ range. The C-H stretching vibrations of the methyl group and the aromatic ring are observed around 2850-3100 cm⁻¹. Bending vibrations for C-H and N-H bonds, as well as fingerprint region absorptions, provide further structural confirmation. For related compounds like methyl 1H-indazole-3-carboxylate, ATR-IR spectra have been documented, providing a reference for the indazole core vibrations. nih.gov

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The C≡N stretch is also a strong and characteristic band in the Raman spectrum. Aromatic ring vibrations are often more intense in Raman than in IR spectra. Tautomerism studies can also be aided by vibrational spectroscopy, as the different bond arrangements in the 1H- and 2H-tautomers can lead to distinguishable vibrational frequencies.

Mass Spectrometry (e.g., LC-MS, ESI-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₉H₇N₃), the exact molecular weight can be calculated and then confirmed by high-resolution mass spectrometry. The monoisotopic mass of this compound is 157.064 Da. uni.lu Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions of the molecule, which are then detected by the mass analyzer. rsc.org The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 158.07128. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the molecular ion, characteristic fragment ions are produced. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of the methyl group or the cyano group would result in specific fragment ions that can be predicted and observed. Data from related indazole derivatives can provide insights into expected fragmentation pathways. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing complex mixtures and confirming the identity of synthesized compounds like this compound. bldpharm.combldpharm.combldpharm.com

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound This table is interactive. Click on the headers to sort the data.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 158.07128 | 132.8 | uni.lu |

| [M+Na]⁺ | 180.05322 | 145.6 | uni.lu |

| [M-H]⁻ | 156.05672 | 133.1 | uni.lu |

| [M+NH₄]⁺ | 175.09782 | 151.3 | uni.lu |

| [M+K]⁺ | 196.02716 | 140.1 | uni.lu |

UV-Visible Spectroscopy for Electronic Structure and Tautomeric Investigations

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the compound's conjugated system.

Indazole and its derivatives typically exhibit strong absorption bands in the UV region due to the aromatic nature of the fused ring system. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the indazole ring and the solvent used. For instance, 1H-indazole in acetonitrile (B52724) shows a distinct absorption spectrum. researchgate.net The presence of the methyl and carbonitrile groups in this compound will influence the electronic structure and thus the UV-Vis spectrum.

UV-Vis spectroscopy can also be employed to investigate tautomerism. The 1H- and 2H-tautomers of indazole have different electronic structures and, consequently, different UV-Vis absorption spectra. The 2H-tautomer of indazole, for example, absorbs light more strongly at certain wavelengths compared to the 1H-tautomer. researchgate.net By studying the spectrum under different conditions (e.g., varying solvent polarity), it is possible to gain insights into the predominant tautomeric form in solution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, with the molecular formula C₉H₇N₃, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the sample. This technique is often reported in the characterization of new indazole derivatives, providing essential validation of the synthesized product. ias.ac.in

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile |

| (1H-indazol-1-yl)methanol |

| Methyl 1H-indazole-3-carboxylate |

| 1H-indazole-5-carbonitrile |

| 5-bromo-1-methyl-1H-indazole |

| 5-Methyl-1H-indazole-4-carbonitrile |

| 1H-Indazole-4-carbonitrile, 5-bromo-1-methyl- |

| 5-bromo-4-fluoro-1H-indazole |

| 1-Methyl-1H-indazole-4-carbonitrile |

| 1H-imidazole-4-carbonitrile |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate |

| (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide |

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide |

| 1-aminoimidazole |

| 1-aminopyrazole |

| 4-amino-1,2,4-triazole |

| 1-amino-1,2,4-triazole |

| 1-aminobenzimidazole |

| 2-aminoindazole |

| 1-aminoindazole |

| 2-aminobenzotriazole |

| 1-aminobenzotriazole |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide |

| 3-phenyl-1H-indazole |

| 3-bromo-1H-indazole |

| 4-nitro-1H-indazoles |

| 5-nitro-1H-indazoles |

| 6-nitro-1H-indazoles |

| 7-nitro-1H-indazole |

| 1H-indazole carboxylic acids |

| methyl 1H-indazole-5-carboxylate |

| 2-(1H-indazol-3-yl)acetic acid |

| 2-(1H-indazol-1-yl)aceticacid |

| Ethyl 1H-indazole-3-carboxylate |

Computational and Theoretical Investigations of 4 Methyl 1h Indazole 5 Carbonitrile and Indazole Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G++(d,p), are employed to determine key electronic and structural properties. researchgate.netdergipark.org.tr

Electronic Properties: DFT calculations provide insights into the electronic characteristics of indazole analogs. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. researchgate.netdergipark.org.tr For instance, a smaller energy gap suggests higher reactivity.

In a study of six indazole derivatives, these parameters were calculated to evaluate their potential as corrosion inhibitors. researchgate.netdergipark.org.tr The results from these calculations help in understanding the reactive sites of the molecules and their interaction mechanisms. Furthermore, DFT has been used to study the electronic properties of indazole derivatives in the context of their anti-cancer activities, revealing correlations between electronic structure and biological function. alliedacademies.orgresearchgate.net

Vibrational Spectra: Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be simulated using DFT calculations. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated vibrational frequencies with experimental ones, a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov This combined experimental and theoretical approach has been successfully applied to various heterocyclic compounds, providing a deeper understanding of their molecular structure and bonding. researchgate.netnih.gov

Tautomeric Equilibria and Stability Studies (1H- and 2H-Indazole Forms)

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Understanding the relative stability of these tautomers is crucial as it can significantly influence the molecule's biological activity and physical properties. chemicalbook.comnih.gov

Computational studies have consistently shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole form. chemicalbook.comrsc.org Ab initio calculations, such as MP2/6-31G**, have quantified this energy difference. For the parent indazole, the 1H-tautomer is more stable by approximately 3.6 to 4.1 kcal/mol. rsc.org This greater stability of the 1H-form is attributed to its higher aromaticity. rsc.org

The relative stability can, however, be influenced by substituents on the indazole ring. While in most cases the 1H-tautomer is favored, certain substitution patterns can lead to the 2H-tautomer being more stable. nih.gov Theoretical calculations have been instrumental in predicting these shifts in tautomeric preference, which is essential for designing molecules with specific desired properties. nih.gov

Table 1: Calculated Energy Differences and Dipole Moments for Indazole Tautomers

| Tautomer | Method | ΔE (kJ/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| 1H-Indazole | MP2/6-31G** | 0 | - |

| 2H-Indazole | MP2/6-31G** | 15.1 | - |

| 1H-Indazole | B3LYP/6-31G** | 0 | 1.7 |

| 2H-Indazole | B3LYP/6-31G** | 1.9 | 3.5 |

Data sourced from theoretical studies on indazole tautomerism. rsc.orgnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like an indazole derivative) and a biological target, typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For indazole derivatives, docking studies have been crucial in identifying potential biological targets and understanding the binding modes. For example, docking studies on indazole-based compounds have revealed key interactions with the active sites of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) and Cancer Osaka Thyroid (COT) kinase, which are implicated in cancer. alliedacademies.orgtandfonline.comalliedacademies.org These studies help in rationalizing the structure-activity relationships and guiding the design of more potent inhibitors.

In a study on indazole-based thiadiazole derivatives as potential anti-Alzheimer's agents, molecular docking was used to predict their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing key interactions that contribute to their inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-target complex over time, offering insights into the stability of the binding and the conformational changes that may occur. For indazole derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the flexibility of the ligand in the active site. tandfonline.com These simulations complement the static picture provided by molecular docking and provide a more realistic representation of the biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For indazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets. tandfonline.comresearchgate.net These models use a set of calculated molecular descriptors (e.g., steric, electrostatic, and topological) to build a correlation with the observed biological activity.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified the key structural features required for high inhibitory potency. tandfonline.com The resulting contour maps from the QSAR model provide a visual representation of where steric bulk or electrostatic interactions are favorable or unfavorable for activity, guiding the design of new, more potent analogs. tandfonline.com Similarly, QSAR models for indole (B1671886) derivatives have been developed to predict their antifungal activity. nih.gov

Table 2: Key Parameters in QSAR Models for Indazole Derivatives

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 3D-QSAR (HIF-1α) | r² | > 0.9 | Goodness of fit |

| 3D-QSAR (HIF-1α) | q² | > 0.5 | Predictive ability |

| 2D-QSAR (Anti-inflammatory) | r² | 0.92 | Goodness of fit |

| 2D-QSAR (Anti-inflammatory) | q² | 0.84 | Predictive ability |

Values are indicative and vary between specific studies. tandfonline.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies. nih.gov

NMR Spectra: Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov These calculated spectra are extremely useful for the structural elucidation of newly synthesized compounds, especially for distinguishing between isomers and tautomers. nih.govresearchgate.net For instance, theoretical NMR data can help confirm the N1 or N2 substitution pattern in indazole derivatives.

IR and Raman Spectra: As mentioned in section 5.1, DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. researchgate.net The comparison of theoretical spectra with experimental data allows for a confident assignment of the observed bands to specific molecular vibrations. nih.gov This is particularly useful for complex molecules where empirical assignment can be challenging.

Role of 4 Methyl 1h Indazole 5 Carbonitrile and Indazole Derivatives in Medicinal Chemistry Research As a Privileged Scaffold

Indazole as a Privileged Scaffold in Rational Ligand Design

The indazole nucleus is a cornerstone in rational ligand design, valued for its ability to form key interactions with biological targets and its synthetic tractability. tandfonline.comdrugbank.com Its utility is prominently featured in several modern drug design strategies aimed at discovering and optimizing novel therapeutic agents.

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or group is replaced by another with similar physical or chemical properties to enhance a compound's therapeutic profile. nih.govnih.gov This technique aims to improve potency, selectivity, pharmacokinetic properties, or reduce toxicity. nih.govnih.gov In the context of indazole derivatives, bioisosteric replacement has been successfully employed to optimize lead compounds.

A notable example involves the development of neuroprotective inhibitors of monoamine oxidase B (MAO-B). drugbank.com In a series of 5-substituted-1H-indazoles, researchers utilized a bioisostere-based approach by replacing an amide linker with a 1,2,4-oxadiazole ring. drugbank.com This modification led to the discovery of a highly potent and selective human MAO-B inhibitor (compound 20 in the study), which demonstrated an IC50 of 52 nM and a selectivity index greater than 192. drugbank.com The 1,2,4-oxadiazole was also found to confer favorable drug-like properties, such as aqueous solubility and hydrolytic stability, when compared to its amide analogues. drugbank.com

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. These initial hits are then optimized and grown into more potent, lead-like molecules. The indazole scaffold is frequently utilized in FBDD due to its compact size and ability to form high-quality interactions with protein targets.

A successful application of FBDD led to the discovery of potent inhibitors for phosphoinositide-dependent kinase-1 (PDK1), a key component in cancer-related signaling pathways. Through fragment screening, an aminoindazole fragment was identified as a hit. Subsequent optimization and follow-up screening resulted in the discovery of a potent and highly ligand-efficient lead compound, demonstrating the value of the indazole core as a starting point in FBDD campaigns.

In another example, a pyrazole (B372694) fragment hit was identified through FBDD and subsequently optimized into a series of indazole-based inhibitors of ketohexokinase (KHK). This process, guided by X-ray crystallography, successfully transformed a low-affinity fragment into lead-like compounds with good pharmaceutical properties.

Scaffold hopping is a computational or rational design strategy used to identify novel molecular backbones (scaffolds) that maintain the biological activity of a known active compound. This technique is valuable for discovering compounds with new intellectual property, improved properties, or different side-effect profiles. nih.gov

The versatility of the indazole ring makes it an attractive candidate for scaffold hopping. In one study, researchers successfully hopped from an indole (B1671886) scaffold to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are important targets in cancer therapy. This strategic shift from an indole-3-carboxylic acid to an N2-substituted, indazole-3-carboxylic acid lead resulted in compounds with improved dual inhibition.

Similarly, scaffold hopping strategies were used to develop novel fibroblast growth factor receptor (FGFR) inhibitors. nih.gov By utilizing a 1H-indazol-3-amine scaffold, a series of derivatives were designed and synthesized, leading to the identification of a promising FGFR1 inhibitor with an IC50 value of 15.0 nM. nih.gov

Investigations of Biological Target Engagement of Indazole-Based Compounds (In Vitro Studies)

The therapeutic potential of indazole derivatives stems from their ability to engage a wide range of biological targets. In vitro studies are crucial for elucidating the mechanisms of action and quantifying the potency and selectivity of these compounds against specific enzymes and proteins.

Kinase Inhibition

Protein kinases are a major class of enzymes targeted in cancer therapy, and the indazole scaffold is a prominent feature in many kinase inhibitors. Several commercially available anticancer drugs, including Axitinib, Pazopanib (B1684535), and Niraparib, contain an indazole core. Indazole derivatives have been shown to inhibit a variety of kinases, such as tyrosine kinases and serine/threonine kinases. Research has focused on developing indazole-based inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR), Polo-like kinase 4 (PLK4), and Aurora kinases. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC50) |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-kit | Not specified |

| Axitinib | VEGFR 1, 2, 3 | Not specified |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 | FGFR1 | 15.0 nM nih.gov |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative 81a | PLK4 | Single-digit nanomolar range nih.gov |

Cytochrome P450 (CYP) Enzyme Inhibition

Cytochrome P450 enzymes are critical for the metabolism of drugs, and their inhibition can lead to significant drug-drug interactions. The interaction of indazole-containing drugs with CYP enzymes has been a subject of study. Pazopanib, for instance, was found to be a weak inhibitor of CYP3A4 and CYP2D6 in clinical studies, with no effect on CYP1A2, CYP2C9, and CYP2C19. Axitinib is primarily metabolized by CYP3A4/5, but at clinical concentrations, it is not expected to cause major inhibition of most CYP enzymes. However, one in vitro study identified Axitinib as a potent, linear-mixed inhibitor of CYP1A2, with a Ki (inhibition constant) of 0.11 µM.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Indazole-5-carboxamides have emerged as a class of highly potent, selective, and reversible inhibitors of human MAO-B. Optimization of this scaffold has led to compounds with subnanomolar potency. Studies have shown that substitution at the C5 and C6 positions of the indazole ring can yield particularly potent MAO-B inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (2.5–24 nM).

| Compound Class/Name | Target Enzyme | Inhibitory Activity (IC50) | Selectivity vs. MAO-A |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (NTZ-1091) | Human MAO-B | 0.386 nM | >25,000-fold |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (NTZ-1034) | Human MAO-B | 1.59 nM | >6,000-fold |

| 5-substituted-1H-indazole-1,2,4-oxadiazole derivative 20 | Human MAO-B | 52 nM drugbank.com | >192-fold drugbank.com |

Beyond enzyme inhibition, indazole derivatives have been designed to disrupt protein-protein interactions, which are critical in many disease processes. Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine residues on histones and regulates the expression of oncogenes like c-Myc, making it an attractive cancer target.

A series of 3-methyl-1H-indazole derivatives were designed and synthesized as selective BRD4 inhibitors. Through virtual screening and structure-based optimization, several compounds were identified that exhibited strong binding affinity for the first bromodomain of BRD4 (BRD4-BD1) and potent antiproliferative effects in the MV4;11 cancer cell line.

| Compound | Target | Inhibitory Activity (IC50) | Antiproliferative Activity (MV4;11 cells, IC50) |

|---|---|---|---|

| Compound 9d | BRD4-BD1 | 140 nM | 320 nM |

| Compound 9u | BRD4-BD1 | 120 nM | 510 nM |

| Compound 9w | BRD4-BD1 | 150 nM | 470 nM |

Receptor Modulation Research

The indazole scaffold has proven to be a versatile template for designing molecules that can modulate the activity of various biological receptors, including serotonin 5-HT3 receptors and cannabinoid receptors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor, a type of serotonin receptor, is a key target for antiemetic drugs used to manage nausea and vomiting, particularly those induced by chemotherapy. wikipedia.org Indazole derivatives have been identified as potent antagonists of this receptor. amegroups.org For example, granisetron (B54018), an indazole-based compound, is a highly selective 5-HT3 receptor antagonist. amegroups.org Research has shown that altering the aromatic nucleus of existing compounds to an indazole structure can lead to potent 5-HT3 receptor antagonists. nih.govacs.org One such derivative, referred to as compound 6g (BRL 43694) in studies, was found to be a potent and selective antagonist, proving effective against chemotherapy-induced emesis in both animal and human studies. nih.gov The development of these indazole-based antagonists highlights the scaffold's utility in creating drugs that can effectively block the action of serotonin at the 5-HT3 receptor. nih.govacs.orgnih.gov

Synthetic Cannabinoid Receptor Agonists

Indazole derivatives are a prominent class of synthetic cannabinoid receptor agonists (SCRAs), which are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by activating cannabinoid receptors CB1 and CB2. frontiersin.orgnih.gov These receptors are involved in a variety of physiological processes, and their activation is a therapeutic strategy for conditions like pain and inflammation. nih.govresearchgate.net

Research has shown that the indazole core often leads to higher affinity for cannabinoid receptors compared to other heterocyclic systems like indole. nih.gov For instance, the indazole derivative AMB was found to have subnanomolar affinity for both CB1 and CB2 receptors, making it more potent than its indole counterpart. nih.gov Similarly, ADB-FUBINACA, a p-fluorobenzyl-substituted indazole, demonstrated very low Kᵢ values of 0.360 nM for CB1 and 0.339 nM for CB2, indicating high potency. nih.gov The potency of these compounds is often evaluated by their half-maximal effective concentration (EC₅₀) and maximal response (Eₘₐₓ) values, with studies showing that different substitutions on the indazole ring can significantly impact these parameters. frontiersin.org For example, some indazole-3-carboxamides show higher potency at the CB2 receptor than the CB1 receptor. frontiersin.org

Table 1: In Vitro Activity of Indazole-Based Synthetic Cannabinoid Receptor Agonists

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| AMB | CB₁ | 0.866 nih.gov |

| CB₂ | 0.973 nih.gov | |

| ADB-FUBINACA | CB₁ | 0.360 nih.gov |

| CB₂ | 0.339 nih.gov | |

| APP-CHMINACA | CB₁ | 9.81 nih.gov |

| CB₂ | 4.39 nih.gov |

Kᵢ is the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher affinity.

In Vitro Anti-proliferative Activity Studies of Indazole Derivatives

The indazole scaffold is a key feature in several FDA-approved anti-cancer drugs, including pazopanib and entrectinib, which function as kinase inhibitors. nih.govrsc.org This has spurred extensive research into the anti-proliferative activity of novel indazole derivatives against various human cancer cell lines. rsc.orgnih.govnih.gov

Studies have demonstrated that these compounds can inhibit the growth of cancer cells at micromolar concentrations. For example, a series of novel polysubstituted indazoles showed IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov In another study, compound 2f displayed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values of 0.23 µM for 4T1 (breast), 0.80 µM for HepG2 (liver), and 0.34 µM for MCF-7 (breast). rsc.orgrsc.orgresearchgate.net This compound was shown to inhibit cell proliferation and colony formation, and to induce apoptosis (programmed cell death) in a dose-dependent manner. rsc.orgrsc.org

The anti-proliferative effects of some indazole derivatives have been linked to their ability to cause cell cycle arrest, often in the S or G2/M phase, which can inhibit DNA synthesis and cell division. nih.gov

Table 2: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2f | 4T1 (Breast) | 0.23 rsc.orgresearchgate.net |

| HepG2 (Liver) | 0.80 rsc.orgresearchgate.net | |

| MCF-7 (Breast) | 0.34 rsc.orgresearchgate.net | |

| A549 (Lung) | 1.15 rsc.orgresearchgate.net | |

| 6o | K562 (Leukemia) | 5.15 nih.gov |

| 5f | MCF-7 (Breast) | 1.858 mdpi.com |

| A549 (Lung) | 3.628 mdpi.com | |

| Caco-2 (Colorectal) | 1.056 mdpi.com | |

| 4b | Caco-2 (Colorectal) | 0.827 mdpi.com |

| 5h | A549 (Lung) | 1.378 mdpi.com |

IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Antimicrobial Efficacy Investigations of Indazole Derivatives

Indazole derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi. nih.govmdpi.com These compounds represent a promising avenue for the development of new treatments for infectious diseases. nih.gov

Several studies have synthesized and tested series of indazole derivatives against various microbial strains. For instance, one study found that certain substituted indazoles exhibited significant inhibition of bacterial growth against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. eurekaselect.com Another study reported that a novel 3-methyl-1H-indazole derivative showed potent antibacterial activity, with a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli. nih.gov

In addition to antibacterial properties, some indazole derivatives have shown antifungal activity. mdpi.comjchr.orgjchr.org For example, two 2,3-diphenyl-2H-indazole derivatives were found to inhibit the in vitro growth of Candida albicans and Candida glabrata, which are common causes of fungal infections in humans. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Selected Indazole Derivatives

| Compound Class | Microorganism | Measurement | Result |

|---|---|---|---|

| Substituted Indazoles (I₅, I₉, I₁₃) | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC | 50 µg/mL eurekaselect.com |

| 3-methyl-1H-indazole (66) | Bacillus subtilis | Zone of Inhibition | 22 mm nih.gov |

| Escherichia coli | Zone of Inhibition | 46 mm nih.gov | |

| 2,3-diphenyl-2H-indazoles (18, 23) | Candida albicans, Candida glabrata | Growth Inhibition | Active mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. Zone of Inhibition is the area around an antimicrobial disk where bacteria cannot grow.

Structure-Activity Relationship (SAR) Studies for Indazole Scaffold Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the indazole scaffold. These studies involve systematically modifying the structure of indazole derivatives and evaluating how these changes affect their potency and selectivity. nih.govnih.gov By understanding these relationships, medicinal chemists can rationally design more effective drug candidates. rsc.orgnih.gov

The position and chemical nature of substituents on the indazole ring play a critical role in determining the biological activity of the resulting compound. nih.govnih.gov For example, in the development of anti-cancer agents, it was found that the type of substituent at the R₁ position of the indazole core significantly influenced the anti-proliferative activity. rsc.org Replacing a phenyl group with a pyridyl group at this position improved activity against several cancer cell lines. rsc.orgresearchgate.net Furthermore, the size of the alkyl substituent at another position was found to be important, with a suitable size being favorable for activity. rsc.orgresearchgate.net

In the context of antimicrobial activity, substitutions at the 5th and 6th positions of the indazole ring were found to result in better interactions with the target enzyme, DNA gyrase B, leading to enhanced antibacterial potential. eurekaselect.com These findings demonstrate that even small changes to the substituent pattern on the indazole scaffold can have a profound impact on the compound's biological profile.

The carbonitrile group (-C≡N) is a versatile functional group in medicinal chemistry that can significantly influence a molecule's interaction with its biological target. nih.gov While often considered a bioisostere for groups like carbonyls or halogens, the nitrile group has unique properties that can be exploited in drug design. nih.gov

The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein's binding site. researchgate.net Additionally, the linear geometry and electronic properties of the nitrile group allow it to participate in various non-covalent interactions, including dipolar and van der Waals interactions, which can enhance binding affinity. nih.govresearchgate.net The nitrile group can also improve a compound's metabolic stability and its ability to cross cell membranes due to its lipophilic nature. researchgate.net In structure-based drug design, the nitrile group has been shown to displace or mimic the role of water molecules within a binding site, which can be an effective strategy for improving the potency of a ligand. nih.gov Therefore, the inclusion of a carbonitrile group, as seen in 4-methyl-1H-indazole-5-carbonitrile, can be a key element in optimizing the interaction between an indazole-based ligand and its target protein.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Substituted Indazole Carbonitriles

The continued exploration of the therapeutic potential of indazole-based compounds necessitates the development of efficient, versatile, and sustainable synthetic methodologies. Future research in this area will likely focus on diversifying the routes to substituted indazole carbonitriles, moving beyond classical methods to embrace modern synthetic tools.

Key areas of development include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like rhodium and copper-catalyzed C-H activation and C-N/N-N coupling are being used to construct the indazole core from precursors like imidate esters and nitrosobenzenes under redox-neutral conditions. nih.gov Future work could adapt these methods for substrates leading to carbonitrile-substituted indazoles, offering high efficiency and functional group tolerance.

Flow Chemistry: The use of continuous flow reactors presents a significant advantage for the synthesis of pharmaceutically relevant fragments like substituted indazoles. This technology offers enhanced safety, reproducibility, and scalability, enabling the rapid, on-demand production of multigram quantities of target compounds. researchgate.net Applying flow chemistry to the synthesis of 4-methyl-1H-indazole-5-carbonitrile and its analogs could streamline production for further research and development.

Eco-Friendly Approaches: There is a growing emphasis on "green" chemistry. Future pathways may involve ultrasound irradiation or the use of environmentally benign media like ethanol-water mixtures, catalyzed by reagents such as ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN), for the cyclocondensation reactions of substituted benzonitriles. researchgate.net

Annulation Reactions: Novel strategies, including transition-metal-free annulation reactions using benzyne (B1209423) precursors and various coupling partners, are emerging as powerful tools for constructing the indazole scaffold. researchgate.net These methods provide access to a diverse range of functionalized indazoles that would be otherwise difficult to synthesize.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and biological testing. For indazole derivatives, these approaches are crucial for elucidating structure-activity relationships (SAR) and designing next-generation compounds.

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: These methods are used to predict the binding affinity and interaction patterns of indazole derivatives with biological targets. For instance, studies have used molecular docking to evaluate indazole scaffolds as inhibitors of VEGFR-2 and other tyrosine kinases, identifying key binding modes and predicting binding energies. biotech-asia.org Molecular Dynamics (MD) simulations further refine these models by assessing the stability of the ligand-protein complex over time in a simulated physiological environment. researchgate.netscispace.com

Density Functional Theory (DFT): DFT calculations are employed to study the physicochemical and electronic properties of novel indazole derivatives. nih.gov This method can determine parameters like the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and electronic transitions, helping to rationalize its pharmaceutical effectiveness. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development. Computational models can assess drug-likeness, oral bioavailability, permeability, and potential toxicity of new indazole-based compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles. biotech-asia.org

Table 1: Computational Studies on Indazole Derivatives

| Indazole Derivative/Scaffold | Biological Target | Computational Method(s) | Key Findings/Predictions | Reference |

|---|---|---|---|---|

| Novel Indazole-based molecules | VEGFR-2 | Molecular Docking, ADMET Prediction | Identified compounds with high binding affinity; predicted good oral bioavailability and low toxicity. | biotech-asia.org |

| 3-Carboxamide Indazoles | Renal cancer-related protein (PDB: 6FEW) | Molecular Docking, Density Functional Theory (DFT) | Identified derivatives with the highest binding energies, suggesting potential as anti-renal cancer agents. | nih.gov |

| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) | Molecular Docking, Molecular Dynamics (MD) Simulation | Identified compounds with significant binding results and stability in the enzyme's active site. | researchgate.netscispace.com |

Development of Targeted Molecular Probes and Tools Based on the Indazole Scaffold

Molecular probes are essential tools for visualizing and understanding biological processes at the subcellular level. The unique structural and photophysical properties of certain heterocyclic systems make them ideal scaffolds for such probes. While the indole (B1671886) scaffold is well-established in this area, the related indazole system holds similar promise. rsc.org

Future research could focus on leveraging the this compound core for the development of:

Fluorescent Probes: By conjugating the indazole scaffold with fluorophores, it may be possible to create probes for detecting specific ions, reactive oxygen species, or other small bioactive molecules. mdpi.com The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence is "turned on" upon binding to the target analyte. mdpi.com

Organelle-Targeted Imaging Agents: Specific functional groups can be attached to the indazole core to direct the probe to particular cellular organelles like the mitochondria, lysosomes, or nucleus. nih.gov For example, introducing a triphenylphosphine (B44618) cation can facilitate accumulation in the mitochondria. nih.gov Such probes would enable the study of organelle-specific events and dysfunctions.

Probes for Biomolecule Recognition: The indazole scaffold could be engineered to bind selectively to larger biomolecules like proteins or nucleic acids (DNA/RNA). nih.gov This could involve designing molecules that interact via groove binding or intercalation with DNA, allowing for real-time imaging of nucleic acids in living cells. nih.gov The development of such tools based on the indazole framework would provide new avenues for diagnostics and for studying complex biological systems.

Integration of this compound into Complex Molecular Architectures for Diverse Research Applications

The true value of a chemical scaffold like this compound often lies in its role as a key building block for larger, more complex molecules with highly specific functions. The indazole core is prevalent in numerous kinase inhibitors and other therapeutic agents, demonstrating its utility in drug design.

Future directions will involve the strategic integration of this indazole carbonitrile into larger structures to target a variety of biological pathways:

Kinase Inhibitors: The indazole moiety is a recognized pharmacophore for inhibiting various protein kinases. nih.gov By elaborating the structure of this compound—for instance, by converting the nitrile to an amide and performing further substitutions—researchers can design potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases, such as Janus kinase (JAK), fibroblast growth factor receptor (FGFR), and epidermal growth factor receptor (EGFR). nih.gov

PARP Inhibitors: Structure-based design strategies have been successfully applied to develop N-1-substituted indazole-3-carboxamide derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov The this compound scaffold could serve as a starting point for a new generation of PARP inhibitors.

Multi-target Ligands: There is growing interest in developing single molecules that can modulate multiple biological targets simultaneously. The indazole scaffold can be incorporated into complex architectures designed to interact with several targets, which could offer new therapeutic strategies for complex diseases like non-small cell lung cancer. nih.gov

Table 2: Examples of Complex Molecules Derived from the Indazole Scaffold

| Complex Molecule/Derivative Series | Key Structural Features | Biological Target/Application | Reported Activity | Reference |

|---|---|---|---|---|

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative | Indazole core with carboxamide at C4 and a substituted phenyl at C6 | FGFR1 inhibitor | IC₅₀ = 30.2 ± 1.9 nM | nih.gov |

| 1H-Indazole amide derivatives | Structure-guided design from a lead compound | ERK1/2 inhibitors | IC₅₀ values as low as 9.3 ± 3.2 nM | nih.gov |

| N-1-substituted indazole-3-carboxamides | Indazole-3-carboxamide linked to various heterocycles via a propyl chain | PARP-1 inhibitors | IC₅₀ = 6.8 μM for the most potent derivative | nih.gov |

| PF-06263276 | Substituted 1H-indazole | pan-Janus kinase (JAK) inhibitor | Potent cellular JAK inhibitory activity | nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.